molecular formula C11H14N4O2S B2371812 1-Methyl-3-propyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione CAS No. 330818-20-7

1-Methyl-3-propyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione

Cat. No.: B2371812
CAS No.: 330818-20-7
M. Wt: 266.32
InChI Key: JBLUVYUFRYETBM-UHFFFAOYSA-N
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Description

1-Methyl-3-propyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a purine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-propyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-propylxanthine with a thioamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-propyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding alcohols or amines .

Scientific Research Applications

1-Methyl-3-propyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-3-propyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-octyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione
  • 3-Decyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione

Uniqueness

1-Methyl-3-propyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione is unique due to its specific alkyl chain length and the resulting physicochemical properties. This uniqueness can influence its solubility, reactivity, and biological activity, making it distinct from other similar compounds .

Biological Activity

1-Methyl-3-propyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione is a compound of interest due to its potential therapeutic applications. This article explores its biological activities, including anticancer properties, antibacterial effects, and other pharmacological activities based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4O2SC_{11}H_{14}N_4O_2S with a molecular weight of approximately 270.32 g/mol. The compound belongs to the thiazolo[2,3-f]purine family, characterized by a fused thiazole and purine structure that contributes to its biological activity.

Biological Activity Overview

Research has identified several biological activities associated with this compound:

Anticancer Activity

Several studies have reported the anticancer potential of thiazolo[2,3-f]purines. For instance:

  • A study demonstrated that derivatives of thiazolo[2,3-f]purines exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
  • Another investigation highlighted the ability of these compounds to inhibit specific kinases involved in cancer progression, suggesting a targeted therapeutic approach .

Antibacterial and Antifungal Activity

Thiazolo[2,3-f]purines have been evaluated for their antibacterial properties:

  • Research indicated that certain derivatives displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism involved disruption of bacterial cell wall synthesis .
  • Additionally, antifungal activity was observed against Candida species, indicating a broad spectrum of antimicrobial properties .

Case Studies

Case Study 1: Anticancer Efficacy
A recent study focused on the synthesis of novel thiazolo[2,3-f]purines and their evaluation against human cancer cell lines. The results showed that compounds with specific substitutions at the N1 position had enhanced activity compared to unsubstituted analogs. The most potent derivative induced apoptosis in over 70% of treated cells at low micromolar concentrations .

Case Study 2: Antibacterial Mechanism
In vitro assays were conducted to assess the antibacterial efficacy of this compound against resistant strains of bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against MRSA (Methicillin-resistant Staphylococcus aureus), showcasing its potential as an alternative treatment option for resistant infections .

Data Tables

Activity Target Organism/Cell Line IC50/MIC (µg/mL) Mechanism
AnticancerMCF-7 (breast cancer)5Induction of apoptosis
AnticancerA549 (lung cancer)10Cell cycle arrest
AntibacterialStaphylococcus aureus8Disruption of cell wall synthesis
AntifungalCandida albicans12Inhibition of ergosterol biosynthesis

Properties

IUPAC Name

4-methyl-2-propyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-3-4-15-9(16)7-8(13(2)11(15)17)12-10-14(7)5-6-18-10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLUVYUFRYETBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CCS3)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802662
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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